molecular formula C6H2BrClFI B1371629 5-Bromo-1-chloro-3-fluoro-2-iodobenzene CAS No. 83027-73-0

5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Cat. No.: B1371629
CAS No.: 83027-73-0
M. Wt: 335.34 g/mol
InChI Key: WQAABVMKMRFARY-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-3-fluoro-2-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. This compound is characterized by the presence of four different halogen atoms (bromine, chlorine, fluorine, and iodine) attached to a benzene ring. The unique arrangement of these halogens makes it a valuable compound in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene typically involves multi-step halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions under controlled conditions:

    Bromination: The initial step involves the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Chlorination: The brominated benzene is then subjected to chlorination using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3).

    Fluorination: The chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

    Iodination: Finally, the fluorinated compound is iodinated using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient handling of hazardous reagents and the optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-3-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogens, this compound is highly reactive in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings, forming biaryl compounds or other complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) are common.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-chloro-3-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and in the development of diagnostic agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-iodobenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogens influences the reactivity and selectivity of the compound. The halogens can act as electron-withdrawing groups, stabilizing intermediates and transition states, and directing the course of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-6-fluoroiodobenzene
  • 2-Bromo-1-chloro-3-fluoro-5-iodobenzene
  • 3-Bromo-4-chloro-5-fluoro-2-iodobenzene

Uniqueness

5-Bromo-1-chloro-3-fluoro-2-iodobenzene is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This unique arrangement allows for selective reactions and the formation of specific products that may not be achievable with other halogenated benzenes.

Properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAABVMKMRFARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661535
Record name 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83027-73-0
Record name 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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